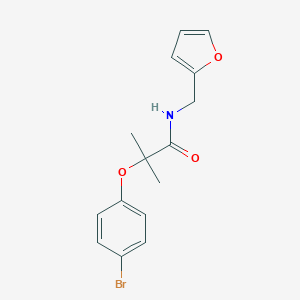![molecular formula C17H16N2O2S B243728 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important mediators of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide acts as a selective inhibitor of JAK3, which is a tyrosine kinase that is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play important roles in the regulation of immune responses, and their dysregulation can lead to the development of autoimmune diseases. By inhibiting JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, such as T cells and B cells, which can lead to the suppression of inflammatory responses.
Biochemical and physiological effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been shown to effectively inhibit JAK3-mediated signaling pathways, which can lead to the suppression of inflammatory responses. By blocking JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, such as T cells and B cells, which can lead to the suppression of cytokine production and the inhibition of immune responses. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been tested in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases.
実験室実験の利点と制限
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively inhibit JAK3-mediated signaling pathways, which can lead to the suppression of inflammatory responses. However, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has some limitations in lab experiments. It has been shown to have poor solubility in water, which can limit its use in in vitro assays. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been shown to have some off-target effects, which can lead to unwanted side effects.
将来の方向性
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, there are still some challenges that need to be addressed. One of the major challenges is the development of more selective JAK3 inhibitors that can minimize off-target effects. In addition, there is a need for more studies to investigate the long-term safety and efficacy of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide in the treatment of autoimmune diseases. Furthermore, there is a need for more studies to investigate the potential applications of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide in other diseases, such as cancer and infectious diseases.
合成法
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide involves several steps, including the formation of the cyclopentane ring and the introduction of the cyano and benzamide groups. The most common method for synthesizing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide is the reaction of 2-methoxy-3-methylbenzoic acid with 2-cyclopentenone in the presence of a Lewis acid catalyst, followed by the addition of cyanoacetic acid and subsequent cyclization to form the cyclopentane ring. The final step involves the introduction of the benzamide group by reacting the intermediate with benzoyl chloride in the presence of a base.
科学的研究の応用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to effectively inhibit JAK3-mediated signaling pathways, which are involved in the regulation of immune responses. By blocking JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide can prevent the activation and proliferation of immune cells, which can lead to the suppression of inflammatory responses. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide has been tested in preclinical and clinical studies for its efficacy and safety in the treatment of autoimmune diseases.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-10-5-3-7-12(15(10)21-2)16(20)19-17-13(9-18)11-6-4-8-14(11)22-17/h3,5,7H,4,6,8H2,1-2H3,(H,19,20) |
InChIキー |
MIJLJGNRHQINNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243645.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B243648.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)
